molecular formula C10H13NO2 B3178956 Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate CAS No. 87281-44-5

Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate

Cat. No. B3178956
CAS RN: 87281-44-5
M. Wt: 179.22 g/mol
InChI Key: ADSLBZKSWSSHAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate consists of a tetrahydroindolizine ring with a carboxylate group attached. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software or spectroscopic techniques .


Physical And Chemical Properties Analysis

  • Physical Form : Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate exists as a powder .

Mechanism of Action

Pharmacokinetics

, Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB). It is not a substrate for P-glycoprotein, which is a protein that pumps many foreign substances out of cells. It is also not an inhibitor of cytochrome P450 enzymes, which are essential for the metabolism of many medications. The compound has a Log Po/w (iLOGP) of 2.44, indicating its lipophilicity, which can influence its absorption and distribution within the body. It is very soluble, with a solubility of 2.37 mg/ml .

Result of Action

It is suggested that this compound may have potential applications in drug discovery, organic synthesis, and catalysis. .

Action Environment

The action, efficacy, and stability of Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature . Moreover, its solubility can be affected by the pH and temperature of the solution .

properties

IUPAC Name

methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSLBZKSWSSHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate

Synthesis routes and methods I

Procedure details

A 250-mL round-bottomed flask was purged with nitrogen and charged with 127b (2.0 g, 11.4 mmol), 10% palladium on carbon (50% wet, 200 mg), and methanol (50 mL). It was evacuated, charged with hydrogen gas, and stirred under 5 atm hydrogen at room temperature for 8 h. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate concentrated under reduced pressure to afford 127c as a white solid (1.1 g, 81%). MS-ESI: [M+H]+ 180.3. 1H NMR (500 MHz, DMSO-d6) δ 7.25 (d, J=2.0 Hz, 1H), 6.09 (s, 1H), 3.93 (t, J=6.0 Hz, 2H), 3.66 (s, 3H), 2.67 (t, J=6.0 Hz, 2H), 1.87-1.83 (m, 2H), 1.75-1.70 (m, 2H).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

A 500-mL round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with 5,6,7,8-tetrahydroindolizine-2-carboxylic acid (30.4 g, 184 mmol), DMF (1.00 g, 13.6 mmol) and methylene chloride (300 mL). The solution was cooled to 0° C. using an ice bath. Oxalyl chloride (28.0 g, 221 mmol) was added dropwise, and the reaction mixture was warmed to room temperature over 30 min and stirred for 5 h. After this time, the resulting solution was concentrated to afford a brown solid. This solid was dissolved in anhydrous methanol (400 mL), and the solution was cooled to 0° C. Triethylamine (57 g, 552 mmol) was added to the reaction mixture, and it was stirred for a further 2 h at room temperature. After this time, the reaction mixture was concentrated to dryness under reduced pressure. The residue was diluted with methylene chloride (300 mL) and washed with water (200 mL) and saturated aqueous sodium bicarbonate (200 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was titrated with hexane (200 mL) to afford 112a in 58% yield (19.1 g) as a white solid: mp 72-74° C.; 1H NMR (300 MHz, DMSO-d6) δ 7.13 (s, 1H), 6.23 (s, 1H), 3.93 (t, 2H, J=6.0 Hz), 3.77 (s, 3H), 2.75 (t, 2H, J=6.0 Hz), 1.93 (m, 2H), 1.80 (m, 2H); (APCI+) m/z 180.1 (M+H)
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
Reactant of Route 2
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
Reactant of Route 3
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
Reactant of Route 4
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
Reactant of Route 5
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
Reactant of Route 6
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate

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